
2(3H)-Furanone, 4-(benzoyloxy)dihydro-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 4-(benzoyloxy)dihydro-5,5-dimethyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its furanone core with a benzoyloxy group and two methyl groups attached to the dihydro structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 4-(benzoyloxy)dihydro-5,5-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dihydrofuran and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzoyloxy group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring into more saturated structures.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, 4-(benzoyloxy)dihydro-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a subject of interest in studies related to antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 4-(benzoyloxy)dihydro-5,5-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
2(3H)-Furanone, 4-hydroxy-5,5-dimethyl-: This compound lacks the benzoyloxy group but shares the furanone core structure.
2(3H)-Furanone, 4-(methoxy)-5,5-dimethyl-: Similar to the target compound but with a methoxy group instead of a benzoyloxy group.
Uniqueness: The presence of the benzoyloxy group in 2(3H)-Furanone, 4-(benzoyloxy)dihydro-5,5-dimethyl- imparts unique chemical and biological properties, making it distinct from its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
591209-09-5 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(2,2-dimethyl-5-oxooxolan-3-yl) benzoate |
InChI |
InChI=1S/C13H14O4/c1-13(2)10(8-11(14)17-13)16-12(15)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clave InChI |
AEWCGKAMUJPPJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC(=O)O1)OC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid](/img/structure/B14229374.png)

![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
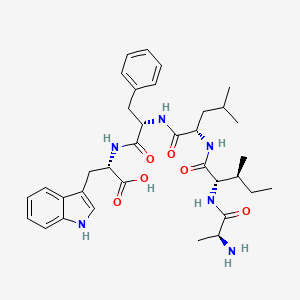
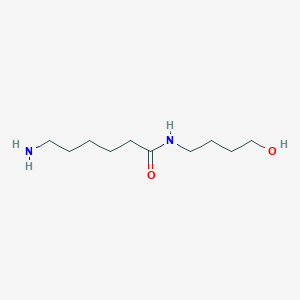
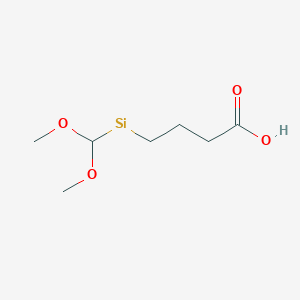


![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
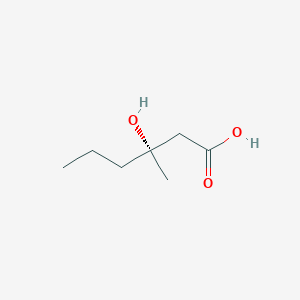
![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)
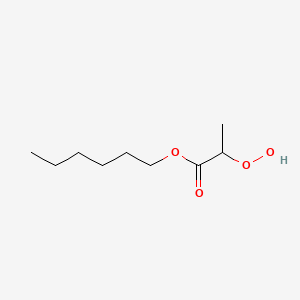

![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)
